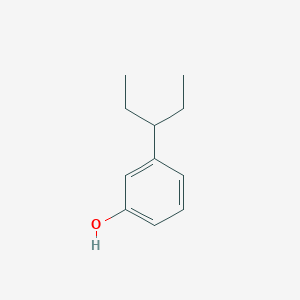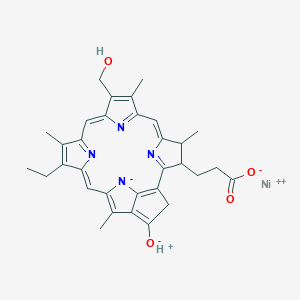
Tunichlorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tunichlorin is a type of porphyrin, a class of organic compounds that are crucial in biological processes such as oxygen transport and photosynthesis. Tunichlorin is unique in that it is derived from tunicates, a type of marine invertebrate. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of bioimaging and cancer treatment.
作用机制
The mechanism of action of tunichlorin is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. Tunichlorin may also interact with specific proteins within cells, leading to changes in cellular signaling pathways and ultimately cell death.
生化和生理效应
Tunichlorin has been shown to have a variety of biochemical and physiological effects on cells. In addition to inducing cell death, tunichlorin has been shown to alter cellular metabolism and inhibit cellular proliferation. Tunichlorin has also been shown to induce changes in cellular morphology, including the formation of cytoplasmic vacuoles and the disruption of cellular membranes.
实验室实验的优点和局限性
One advantage of using tunichlorin in lab experiments is its specificity for cancer cells. This allows for targeted treatment and reduces the risk of side effects on healthy cells. Additionally, the fluorescent properties of tunichlorin make it a useful tool for bioimaging studies. However, one limitation of using tunichlorin is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving tunichlorin. One area of interest is in the development of new cancer treatments that utilize tunichlorin. Additionally, there is potential for tunichlorin to be used in combination with other cancer treatments, such as chemotherapy or radiation therapy. Further research is also needed to fully understand the mechanism of action of tunichlorin and its effects on cellular signaling pathways. Finally, there is potential for tunichlorin to be used in other areas of scientific research, such as in the development of new imaging techniques or in the study of cellular metabolism.
合成方法
Tunichlorin can be synthesized through a multi-step process that involves the extraction of tunicates, followed by purification and chemical modification. The process begins with the collection of tunicates from the ocean, which are then subjected to a series of extraction and purification steps to isolate the tunichlorin compound. Chemical modifications can then be made to the tunichlorin molecule to alter its properties for specific applications.
科学研究应用
Tunichlorin has shown promise in a variety of scientific research applications. One area of interest is in bioimaging, where tunichlorin can be used as a fluorescent probe to visualize biological structures and processes. This is due to the unique spectral properties of tunichlorin, which allow it to emit fluorescence at specific wavelengths. Tunichlorin has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death.
属性
CAS 编号 |
114571-91-4 |
|---|---|
产品名称 |
Tunichlorin |
分子式 |
C32H32N4NiO4 |
分子量 |
595.3 g/mol |
IUPAC 名称 |
3-[11-ethyl-16-(hydroxymethyl)-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate;hydron;nickel(2+) |
InChI |
InChI=1S/C32H34N4O4.Ni/c1-6-18-14(2)23-11-27-21(13-37)16(4)22(34-27)10-24-15(3)19(7-8-29(39)40)31(35-24)20-9-28(38)30-17(5)25(36-32(20)30)12-26(18)33-23;/h10-12,15,19,37H,6-9,13H2,1-5H3,(H3,33,34,35,36,38,39,40);/q;+2/p-2 |
InChI 键 |
YFMIQSKJICWDHW-UHFFFAOYSA-L |
手性 SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)CO)C)C)CCC(=O)O)CC4=O)C)C.[Ni+2] |
SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
规范 SMILES |
[H+].CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)CO)C(C5CCC(=O)[O-])C)[O-])C)C.[Ni+2] |
同义词 |
tunichlorin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



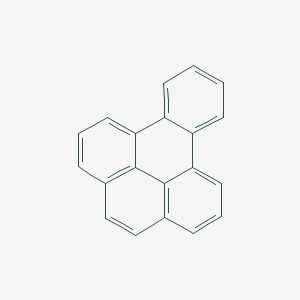
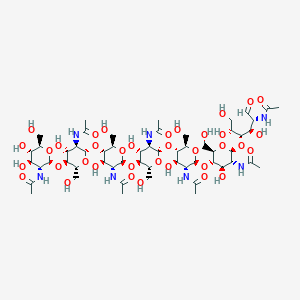
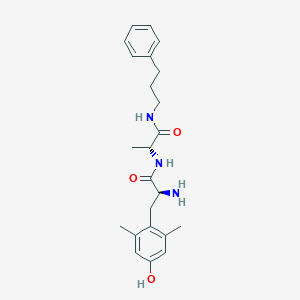
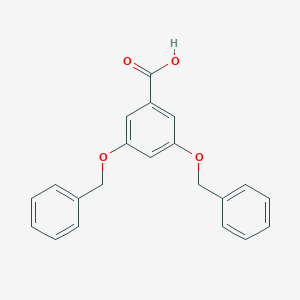
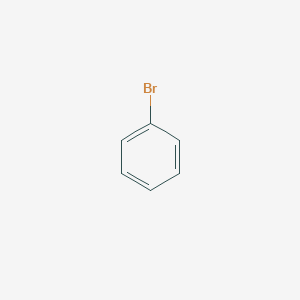
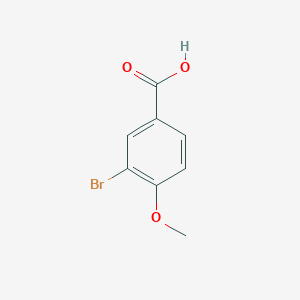
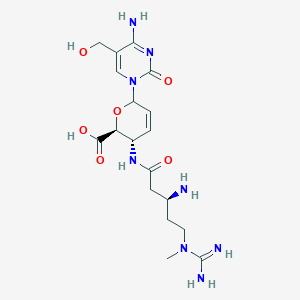
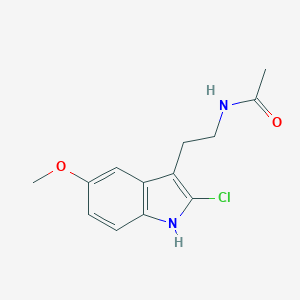
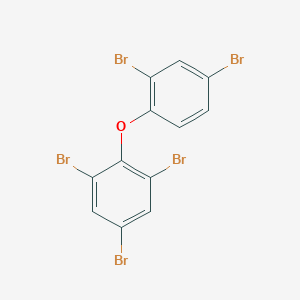
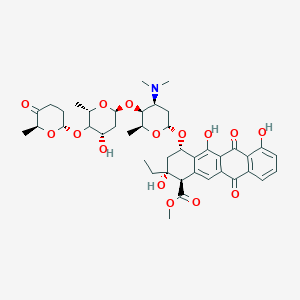
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
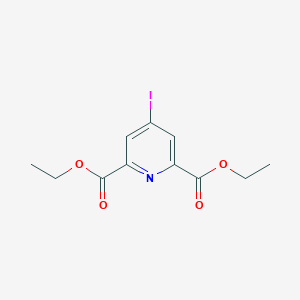
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)
